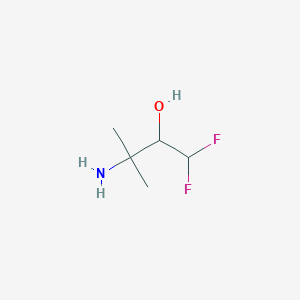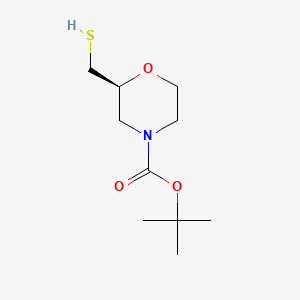
tert-butyl (2S)-2-(sulfanylmethyl)morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2S)-2-(sulfanylmethyl)morpholine-4-carboxylate: is a chemical compound that belongs to the class of morpholine derivatives It features a morpholine ring substituted with a tert-butyl ester group and a sulfanylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-(sulfanylmethyl)morpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of the Sulfanylmethyl Group: The sulfanylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Esterification: The tert-butyl ester group is introduced through esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The sulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfanylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like alkyl halides or amines.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of heterocyclic compounds.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-(sulfanylmethyl)morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanylmethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Comparison with Similar Compounds
tert-Butyl morpholine-4-carboxylate: Lacks the sulfanylmethyl group, making it less reactive in certain chemical reactions.
2-(Sulfanylmethyl)morpholine-4-carboxylate: Lacks the tert-butyl ester group, which may affect its solubility and stability.
Uniqueness:
- The presence of both the tert-butyl ester group and the sulfanylmethyl group in tert-butyl (2S)-2-(sulfanylmethyl)morpholine-4-carboxylate provides a unique combination of reactivity and stability, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H19NO3S |
|---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(sulfanylmethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C10H19NO3S/c1-10(2,3)14-9(12)11-4-5-13-8(6-11)7-15/h8,15H,4-7H2,1-3H3/t8-/m0/s1 |
InChI Key |
UVNPTRFGFZTHFV-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)CS |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Cbz-8-azaspiro[4.5]decan-1-one](/img/structure/B13495396.png)
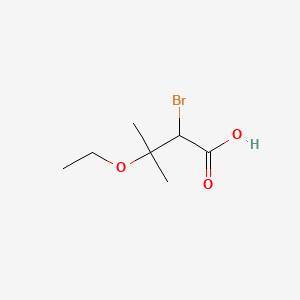
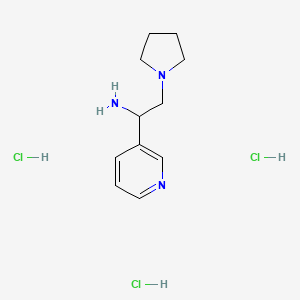
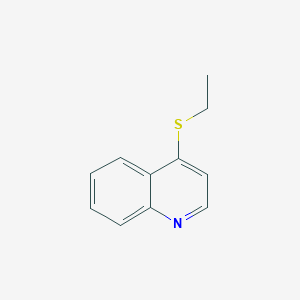
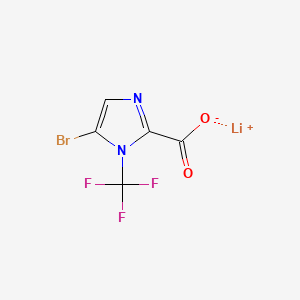
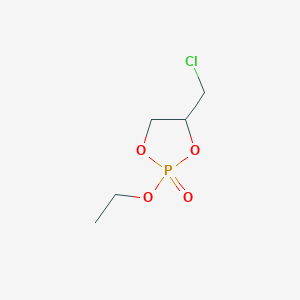
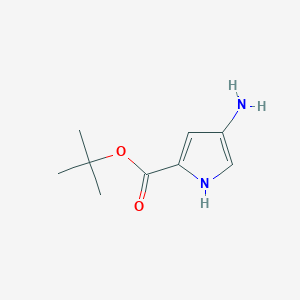

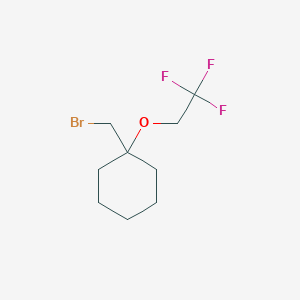

![2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid](/img/structure/B13495453.png)

